Cas no 2109968-06-9 (2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile)
2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile
- 2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile
- 2109968-06-9
- EN300-1742484
-
- Inchi: 1S/C9H13N3S/c1-6(5-10)8-7(2)11-9(13-8)12(3)4/h6H,1-4H3
- InChI Key: ACGVVLKVNYYCER-UHFFFAOYSA-N
- SMILES: S1C(=NC(C)=C1C(C#N)C)N(C)C
Computed Properties
- Exact Mass: 195.08301860g/mol
- Monoisotopic Mass: 195.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 68.2Ų
2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742484-0.05g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1742484-0.1g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1742484-0.25g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1742484-0.5g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1742484-1.0g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1742484-2.5g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1742484-5.0g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1742484-10.0g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1742484-1g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1742484-5g |
2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]propanenitrile |
2109968-06-9 | 5g |
$3645.0 | 2023-09-20 |
2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile
Introduction to 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile (CAS No. 2109968-06-9)
2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile, identified by the chemical compound code CAS No. 2109968-06-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities and utility in medicinal chemistry. The structural framework of this molecule incorporates a nitrile group, a dimethylamino substituent, and a thiazole core, which collectively contribute to its unique chemical properties and potential applications.
The thiazole ring in 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile is a key pharmacophore that has been extensively studied for its role in modulating various biological pathways. Thiazole derivatives are renowned for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the nitrile group further enhances the molecule's reactivity, allowing for diverse functionalization and exploration of its pharmacological potential. The dimethylamino moiety adds a basic character to the compound, which can influence its interaction with biological targets and contribute to its solubility and bioavailability.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced therapeutic efficacy. The structural motif of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile has been explored in several preclinical studies as a scaffold for drug discovery. Specifically, researchers have investigated its potential as an inhibitor of enzymes involved in cancer cell proliferation and metabolism. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a promising candidate for further development.
One of the most intriguing aspects of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile is its ability to undergo various chemical transformations that can be leveraged in synthetic chemistry. The nitrile group can be hydrolyzed to form an amide or carboxylic acid, while the thiazole ring can be modified through substitution reactions to introduce additional functional groups. These properties make it a versatile building block for constructing more complex molecules with tailored biological activities.
The pharmaceutical industry has shown particular interest in thiazole derivatives due to their favorable pharmacokinetic profiles and low toxicity. Several thiazole-based drugs have already been approved for clinical use, highlighting the importance of this class of compounds in modern medicine. 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile represents an early-stage candidate that warrants further investigation into its potential as a therapeutic agent.
From a synthetic perspective, the preparation of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile involves multi-step organic synthesis pathways that require precise control over reaction conditions. The introduction of the nitrile group typically involves cyanation reactions, while the formation of the thiazole ring often relies on cyclization reactions involving sulfur-containing precursors. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The biological activity of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile has been evaluated through various in vitro assays aimed at assessing its interaction with biological targets such as enzymes and receptors. These studies have revealed promising results regarding its potential as an antimicrobial agent and as a modulator of inflammatory pathways. Additionally, computational modeling techniques have been employed to predict how this compound might bind to specific protein targets, providing insights into its mechanism of action.
The development of novel pharmaceuticals often involves optimizing the structure of lead compounds to improve their efficacy and reduce side effects. In the case of 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile, ongoing research efforts are focused on modifying its chemical structure to enhance its binding affinity and selectivity for therapeutic targets. By leveraging structure-based drug design principles, scientists aim to develop derivatives that exhibit improved pharmacological properties while maintaining safety profiles comparable to existing drugs.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling software allows researchers to simulate the interactions between 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylpropanenitrile and biological targets at an atomic level. This approach not only accelerates the identification of promising candidates but also provides valuable insights into how structural modifications might influence biological activity. Such computational tools are indispensable in modern drug development pipelines.
The environmental impact of pharmaceutical synthesis is also a critical consideration in contemporary drug discovery efforts. Green chemistry principles are being increasingly applied to develop more sustainable synthetic routes for compounds like 2-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylopane nitrile. These approaches focus on minimizing waste generation, reducing energy consumption, and utilizing renewable feedstocks to ensure that drug production is environmentally responsible.
In conclusion, 2 - 2 - ( dimeth ylamino ) - 4 - m eth yl - 1 , 3 - thia z ol - 5 - yl pro p han enit r ile ( C AS N o . 21 09968 - 0 6 -9 ) represents an exciting opportunity for researchers exploring novel therapeutic agents based on thiazole derivatives . Its unique structural features , coupled with promising preliminary findings from preclinical studies , position it as a valuable candidate for further development . As research continues to uncover new applications for this compound , it is likely that it will play an important role in shaping future advances in medicinal chemistry .
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